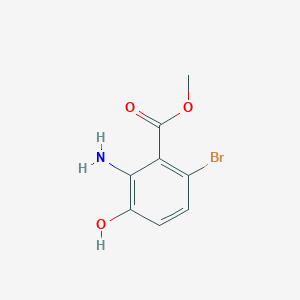
Methyl 2-amino-6-bromo-3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-6-bromo-3-hydroxybenzoate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid and features a bromine atom, an amino group, and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-bromo-3-hydroxybenzoate typically involves the bromination of methyl 2-amino-3-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process generally involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-bromo-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of methyl 2-amino-6-bromo-3-oxobenzoate
Reduction: Formation of this compound
Substitution: Formation of methyl 2-amino-6-substituted-3-hydroxybenzoate derivatives
Scientific Research Applications
Methyl 2-amino-6-bromo-3-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-bromo-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-hydroxybenzoate
- Methyl 3-amino-5-bromo-2-hydroxybenzoate
- Methyl 2-amino-4,5-dimethylbenzoate
- Methyl 2-amino-3-methoxybenzoate
Uniqueness
Methyl 2-amino-6-bromo-3-hydroxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom at the 6-position enhances its reactivity and potential interactions with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 2-amino-6-bromo-3-hydroxybenzoate |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,10H2,1H3 |
InChI Key |
GTXJUXGGPGSONJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















